
2-(4-ethoxyphenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenoxy)-N-methylacetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an N-methylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-methylacetamide typically involves the reaction of 4-ethoxyphenol with chloroacetyl chloride to form 2-(4-ethoxyphenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-ethoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: 2-(4-ethoxyphenoxy)-N-methylamine.
Substitution: Brominated or nitrated derivatives of the phenoxy ring.
科学的研究の応用
2-(4-ethoxyphenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-ethoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-ethoxyphenoxy)acetohydrazide
- Ethyl 2-(4-ethoxyphenoxy)acetate
- 2-(4-methoxyphenoxy)-N-methylacetamide
Uniqueness
2-(4-ethoxyphenoxy)-N-methylacetamide is unique due to the presence of both an ethoxy group and an N-methylacetamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-(4-ethoxyphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-14-9-4-6-10(7-5-9)15-8-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChIキー |
OSJZKCNENVDEPU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


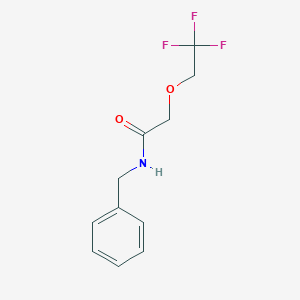
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)

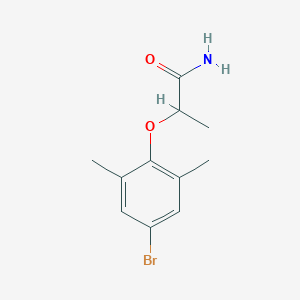
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
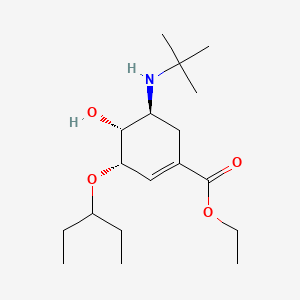
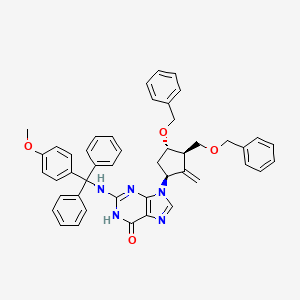
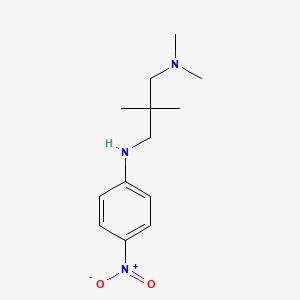
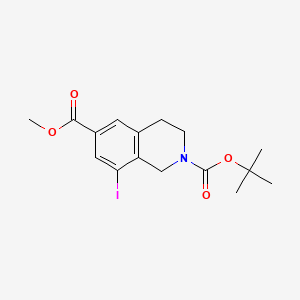
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)

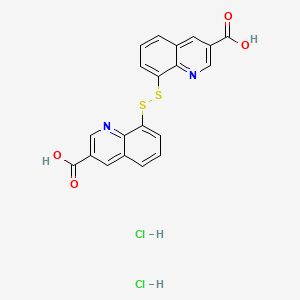
![4-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14889795.png)

